molecular formula C17H19N3O4 B5757656 N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5757656
M. Wt: 329.35 g/mol
InChI Key: WSXMMZGXGICPTE-UHFFFAOYSA-N
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Description

N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been shown to exhibit potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of several key enzymes and signaling pathways, including the NF-κB pathway and the COX-2 enzyme. These pathways are known to play a critical role in inflammation and tumorigenesis, and their inhibition has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical studies. The compound has been shown to inhibit the production of several pro-inflammatory cytokines and chemokines, as well as reduce the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the investigation of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including:
1. Further preclinical studies to investigate the efficacy and safety of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in various disease models.
2. Development of novel formulations or delivery methods to improve the solubility and bioavailability of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide.
3. Investigation of the potential synergistic effects of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide with other anti-inflammatory or anti-tumor agents.
4. Clinical trials to evaluate the safety and efficacy of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in humans.
5. Investigation of the potential mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including its effects on other signaling pathways and enzymes involved in inflammation and tumorigenesis.

Synthesis Methods

The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboxylic acid with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a carboximidamide reagent to yield the final product.

Scientific Research Applications

N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been investigated for its potential therapeutic applications in various disease models, including cancer and inflammatory disorders. Studies have shown that N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide can inhibit the activity of several key enzymes and signaling pathways involved in inflammation and tumorigenesis.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-3-22-14-9-8-12(11-15(14)23-4-2)17(21)24-20-16(18)13-7-5-6-10-19-13/h5-11H,3-4H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXMMZGXGICPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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